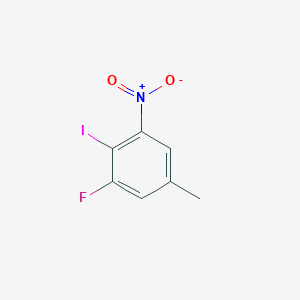

3-Fluoro-4-iodo-5-nitrotoluene

Description

Significance of Halogenated and Nitrated Aromatics in Advanced Synthesis

Halogenated and nitrated aromatic compounds are exceptionally valuable in advanced organic synthesis. chemicalbook.com The nitro group is one of the most powerful electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. oakwoodchemical.com More importantly, the nitro group is a versatile functional handle that can be readily reduced to an amine, which is a key precursor for dyes, pharmaceuticals, and other complex nitrogen-containing molecules. oakwoodchemical.com

Halogens also play a crucial role. While they are deactivating towards electrophilic aromatic substitution, they are ortho-, para-directing. scbt.com This contrasting influence, compared to nitro groups, allows for sophisticated synthetic strategies. Furthermore, halogen atoms, particularly iodine and bromine, are excellent leaving groups in nucleophilic aromatic substitution and are essential for forming organometallic reagents (e.g., Grignard or Suzuki reagents), which are indispensable for constructing carbon-carbon bonds. scbt.com The presence of fluorine can enhance a molecule's metabolic stability and binding affinity, a desirable trait in medicinal chemistry.

The Unique Context of 3-Fluoro-4-iodo-5-nitrotoluene within Substituted Toluenes

The compound This compound represents a highly specialized case within the family of substituted toluenes. Its structure, featuring a methyl, a nitro, and two different halogen substituents, creates a unique and complex electronic and steric environment. An extensive search of chemical literature and databases reveals a significant lack of specific experimental data for this precise molecule, suggesting it is a rare or novel research chemical rather than a common building block. There is no specific CAS number assigned to this compound, and its synthesis has not been explicitly described.

However, its chemical identity can be understood by examining its structure and comparing it to related, well-documented compounds. The toluene (B28343) backbone is substituted with four distinct groups:

Methyl (-CH₃) at C1

Fluoro (-F) at C3

Iodo (-I) at C4

Nitro (-NO₂) at C5

The IUPAC name for this compound would be 1-Fluoro-2-iodo-3-methyl-5-nitrobenzene . The substituents create a sterically crowded and electronically polarized aromatic ring, making it a potentially valuable, albeit challenging, intermediate for targeted synthesis. Its reactivity would be dictated by the combined directing effects of all four groups.

To contextualize its properties, a comparison with similar, known toluene derivatives is useful.

Interactive Data Table: Comparison of Physicochemical Properties

| Property | 3-Fluoro-4-nitrotoluene (B108573) | 3-Iodo-4-nitrotoluene | This compound |

| CAS Number | 446-34-4 sigmaaldrich.com | 52488-29-6 biosynth.com | Not Available |

| Molecular Formula | C₇H₆FNO₂ | C₇H₆INO₂ biosynth.com | C₇H₅FINO₂ |

| Molecular Weight | 155.13 g/mol | 263.03 g/mol biosynth.com | 281.03 g/mol |

| Melting Point | 52-55 °C chemicalbook.com | Not Available | Predicted to be a solid at room temp. |

| Boiling Point | 258.6 °C at 760 mmHg chemicalbook.com | 295 °C biosynth.com | Predicted to be higher than analogs |

Data for the target compound is predicted based on its structure and data from related compounds.

The unique substitution pattern of this compound makes it a substrate of interest for several types of reactions. The iodine atom, being the most labile group, would be the primary site for cross-coupling reactions. The nitro group could be reduced to an amine, which in turn could be used for cyclization reactions with the adjacent substituents, potentially leading to novel heterocyclic scaffolds. The fluorine atom would likely remain to impart its specific electronic properties onto the final molecule. The synthesis of such a molecule would likely involve a multi-step pathway, carefully controlling the introduction of each substituent to achieve the desired regiochemistry. libretexts.orgpressbooks.pub

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FINO2 |

|---|---|

Molecular Weight |

281.02 g/mol |

IUPAC Name |

1-fluoro-2-iodo-5-methyl-3-nitrobenzene |

InChI |

InChI=1S/C7H5FINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |

InChI Key |

OILSQBJAKQAHCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)I)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 4 Iodo 5 Nitrotoluene

Strategic Considerations in Retrosynthesis

A logical retrosynthetic analysis of 3-fluoro-4-iodo-5-nitrotoluene suggests two primary disconnection pathways. The first involves the disconnection of the nitro group, leading to the precursor 3-fluoro-4-iodotoluene (B1333266). The second pathway involves the disconnection of the iodine atom, pointing to 3-fluoro-5-nitrotoluene (B1316701) as the key intermediate. The choice between these pathways hinges on the feasibility and regioselectivity of the final reaction step.

Figure 1: Retrosynthetic analysis of this compound

Pathway A: Retrosynthesis via nitration of 3-fluoro-4-iodotoluene.

Pathway B: Retrosynthesis via iodination of 3-fluoro-5-nitrotoluene.

Analysis of Functional Group Interconversions and Positional Selectivity

The synthesis of this compound is governed by the directing effects of the substituents on the toluene (B28343) ring. The methyl group is an activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director due to its strong inductive electron-withdrawing effect (-I) and moderate resonance electron-donating effect (+M). wikipedia.orgijrar.org The iodine atom is also a deactivating ortho-, para-director. The nitro group is a strongly deactivating meta-director.

In Pathway A , the nitration of 3-fluoro-4-iodotoluene would be directed by the combined effects of the fluoro, iodo, and methyl groups. The fluorine at C3 and the iodine at C4 would direct the incoming nitro group to positions C2 and C6 (ortho to fluorine and meta to iodine) and C5 (para to methyl, ortho to iodine, and meta to fluorine). The methyl group at C1 directs to C2, C4, and C6. The position C5 is sterically hindered by the adjacent iodine atom. Therefore, a mixture of isomers is likely, making this pathway challenging for achieving high regioselectivity.

In Pathway B , the iodination of 3-fluoro-5-nitrotoluene would be subject to the directing effects of the fluoro, nitro, and methyl groups. The nitro group at C5 directs incoming electrophiles to the positions C1 and C3 (meta positions), which are already substituted. The fluorine at C3 directs to C2, C4, and C6 (ortho and para positions). The methyl group at C1 directs to C2, C4, and C6. The position C4 is ortho to both the activating methyl group and the deactivating (but ortho, para-directing) fluoro group, and meta to the strongly deactivating nitro group, making it a plausible site for electrophilic substitution.

Nitration Reactions in the Synthesis of Fluorinated and Iodinated Toluenes

Nitration is a fundamental reaction in the synthesis of nitroaromatic compounds. numberanalytics.com The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity.

Regioselective Nitration Protocols for Precursors

The nitration of substituted toluenes can be achieved using a mixture of nitric acid and sulfuric acid. researchgate.net However, to improve regioselectivity and for greener processes, alternative methods have been explored.

The nitration of fluorotoluenes has been studied over solid acid catalysts. For instance, the nitration of 3-fluorotoluene (B1676563) at 60 °C showed over 79% conversion with 67% selectivity for 3-fluoro-6-nitrotoluene and 30% for 3-fluoro-4-nitrotoluene (B108573). researchgate.netrsc.org The fluorine atom, despite being deactivating, directs the nitration to the ortho and para positions. wikipedia.orgijrar.org

In the case of iodotoluenes, the iodine atom also acts as an ortho-, para-director. wikipedia.org However, the bulky nature of iodine can sterically hinder the ortho positions.

When both fluorine and iodine are present, as in 3-fluoro-4-iodotoluene, the directing effects become more complex. The fluorine at C3 directs to C2, C6, and C4 (already substituted). The iodine at C4 directs to C3 (substituted) and C5. The methyl group at C1 directs to C2, C4 (substituted), and C6. The position C5 is ortho to the iodo group and meta to the fluoro group. The position C2 is ortho to the methyl and fluoro groups. The position C6 is ortho to the methyl group and para to the fluoro group. This would likely result in a mixture of 2-nitro and 6-nitro isomers, with the 5-nitro isomer (the desired precursor) being a minor product due to steric hindrance from the adjacent iodine.

To circumvent the use of corrosive and hazardous mixed acids, solid acid catalysts have been investigated for nitration reactions. sibran.runcl.res.inresearchgate.net Catalysts such as Fe/Mo/SiO2, MoO3/SiO2, and H-beta have shown high conversion and selectivity in the nitration of fluorotoluenes. researchgate.netrsc.org These catalysts are recyclable and lead to cleaner reaction profiles, aligning with the principles of green chemistry. researchgate.netzenodo.org For example, a study on the nitration of 3-fluorotoluene using H-beta catalyst demonstrated no significant loss in activity or selectivity after five cycles. researchgate.netrsc.org Another green approach is photochemical nitration, which can be carried out under mild conditions using UV radiation. researchgate.netmjcce.org.mk

Table 1: Solid Acid Catalysts for Nitration of Fluorotoluenes

| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Major Products (% Selectivity) | Reference |

|---|---|---|---|---|---|

| H-beta | 3-Fluorotoluene | 60 | >79 | 3-Fluoro-6-nitrotoluene (67), 3-Fluoro-4-nitrotoluene (30) | researchgate.netrsc.org |

| MoO3/SiO2 | 2-Fluorotoluene | 90 | 55 | 2-Fluoro-5-nitrotoluene (90) | researchgate.netrsc.org |

Halogenation Reactions: Focus on Fluorination and Iodination

Direct fluorination of aromatic rings is often challenging due to the high reactivity of fluorine. libretexts.org Therefore, indirect methods are typically employed. Iodination, on the other hand, can be achieved with molecular iodine in the presence of an oxidizing agent or a catalyst. libretexts.org

For the synthesis of this compound via Pathway B , the key step is the iodination of 3-fluoro-5-nitrotoluene. The directing effects of the methyl (ortho, para), fluoro (ortho, para), and nitro (meta) groups must be considered. The position C4 is ortho to the methyl group, ortho to the fluoro group, and meta to the nitro group. This convergence of directing effects makes C4 a highly probable site for iodination.

A suitable iodinating reagent would be iodine in the presence of an oxidizing agent like nitric acid or a catalyst. Hypervalent iodine reagents can also be effective for the iodination of deactivated aromatic rings.

The synthesis of the precursor 3-fluoro-5-nitrotoluene can be achieved by the nitration of 3-fluorotoluene. As mentioned earlier, this reaction yields a mixture of isomers, and the desired 3-fluoro-5-nitrotoluene needs to be separated. An alternative is the fluorination of 3,5-dinitrotoluene, where one nitro group is substituted by a fluorine atom. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3-Fluoro-4-iodotoluene | |

| 3-Fluoro-5-nitrotoluene | |

| 3-Fluorotoluene | |

| 3-Fluoro-6-nitrotoluene | |

| 3-Fluoro-4-nitrotoluene | |

| 2-Fluorotoluene | |

| 2-Fluoro-5-nitrotoluene | |

| Toluene | |

| p-Nitrotoluene | |

| o-Nitrotoluene | |

| 3,5-Dinitrotoluene | |

| Iodine | |

| Nitric acid | |

| Sulfuric acid | |

| Fe/Mo/SiO2 | |

| MoO3/SiO2 | |

| H-beta |

Electrophilic Iodination Strategies for Deactivated Arenes

The synthesis of this compound requires the introduction of an iodine atom onto an aromatic ring that is significantly deactivated by the electron-withdrawing effects of the nitro (NO₂) and fluoro (F) groups. Standard electrophilic iodination conditions using molecular iodine (I₂) are often insufficient for such substrates. nih.gov Consequently, more potent iodinating systems are required to generate a highly electrophilic iodine species, often referred to as a "superelectrophile," capable of reacting with the electron-poor ring. acs.org

Utilization of Hypervalent Iodine Reagents and Superacidic Media

A powerful strategy to overcome the low reactivity of deactivated arenes is the use of iodinating agents in conjunction with superacidic media. acs.org Superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), can protonate the iodinating reagent, dramatically increasing its electrophilicity. acs.orgresearchgate.net

One common approach involves the use of N-iodosuccinimide (NIS) in CF₃SO₃H. This system generates a superelectrophilic iodine(I) trifluoromethanesulfonate (B1224126) species in situ, which is highly effective for the iodination of deactivated aromatic compounds. acs.org Similarly, systems employing molecular iodine with strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or triiodoisocyanuric acid (TICA) in concentrated sulfuric acid (H₂SO₄) have proven effective. researchgate.netacsgcipr.org The strong acid protonates the reagent, facilitating the formation of a potent electrophilic halogenating agent that can readily attack even poor arene nucleophiles. researchgate.net While hypervalent iodine compounds are well-known, their direct use for iodinating highly deactivated arenes is less common than the in situ generation of superelectrophilic iodine species from I₂ or N-I reagents in superacids. diva-portal.org

Table 1: Selected Reagent Systems for Electrophilic Iodination of Deactivated Arenes

| Reagent System | Acidic Medium | Proposed Active Species | Key Characteristics | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic Acid (CF₃SO₃H) | Superelectrophilic Iodine(I) Triflate | Efficient for various deactivated aromatics. | acs.org |

| Triiodoisocyanuric Acid (TICA) | Sulfuric Acid (H₂SO₄) | Protonated TICA / I⁺ source | Highly reactive and regioselective. | researchgate.net |

| I₂ / Sodium Periodate (NaIO₄) | Sulfuric Acid (H₂SO₄) | I⁺ species | Effective oxidative iodination system. | acsgcipr.org |

Stereoselective Fluorination Techniques

In the context of aromatic systems, "stereoselective" primarily refers to regioselectivity—the ability to introduce a substituent at a specific position on the ring. The synthesis of this compound requires precise placement of the fluorine atom. This can be achieved through either electrophilic or nucleophilic pathways, depending on the chosen synthetic route and starting material.

Introduction of Fluorine via Nucleophilic or Electrophilic Pathways

The introduction of a fluorine atom onto an aromatic ring can be accomplished via two primary mechanisms: electrophilic fluorination or nucleophilic aromatic substitution (SₙAr). wikipedia.orgresearchgate.net

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.orgnumberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are commonly used. alfa-chemistry.com This pathway is most effective for activated or moderately deactivated arenes. For a heavily deactivated substrate, the reaction may require harsh conditions or fail to proceed. brynmawr.edu

Nucleophilic Aromatic Substitution (SₙAr) is a powerful method for introducing fluorine onto electron-deficient aromatic rings. byjus.com This reaction requires a good leaving group (e.g., Cl, Br, NO₂) on the ring and a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.gov The presence of strong electron-withdrawing groups, like a nitro group, ortho or para to the leaving group is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. masterorganicchemistry.com Interestingly, fluorine itself, despite the strength of the C-F bond, can act as an excellent leaving group in SₙAr reactions if the ring is sufficiently activated towards nucleophilic attack. masterorganicchemistry.comorganicchemistrytutor.com

Table 2: Comparison of Aromatic Fluorination Pathways

| Feature | Electrophilic Fluorination | Nucleophilic Aromatic Substitution (SₙAr) |

|---|---|---|

| Ring Requirement | Electron-rich or moderately deactivated. wikipedia.org | Electron-deficient (activated for nucleophilic attack). byjus.com |

| Key Reagents | "F⁺" sources: NFSI, Selectfluor®. alfa-chemistry.com | "F⁻" sources: KF, CsF. nih.gov |

| Mechanism | Attack of arene π-system on electrophile (Wheland intermediate). acs.org | Attack of nucleophile on arene, displacing a leaving group (Meisenheimer complex). researchgate.net |

| Driving Factor | Reactivity of the fluorinating agent. | Stabilization of the anionic intermediate by electron-withdrawing groups. masterorganicchemistry.com |

Advanced Synthetic Transformations for Introducing Multiple Substituents

The construction of a polysubstituted molecule like this compound relies on advanced strategies that control the sequential introduction of functional groups and allow for subsequent modifications.

Sequential Functionalization Approaches

Sequential functionalization is a cornerstone of synthesizing complex aromatic compounds, leveraging the directing effects of existing substituents to guide the position of incoming groups. A plausible synthetic route to this compound would carefully consider the order of nitration, fluorination, and iodination.

One logical sequence could be:

Nitration of Toluene: Toluene is first nitrated to form a mixture of nitrotoluene isomers, from which 3-nitrotoluene (B166867) can be isolated.

Fluorination: The 3-nitrotoluene could then be fluorinated. An SₙAr approach on a precursor like 3-chloro-5-nitrotoluene (B98224) would be a viable option to install the fluorine at the desired position.

Iodination: The resulting 3-fluoro-5-nitrotoluene is a deactivated arene. The fluorine atom is an ortho, para-director, and the nitro group is a meta-director. Both substituents direct an incoming electrophile to the C4 and C6 positions. The C4 position, being ortho to the fluorine and meta to the nitro group, is a highly favored site for electrophilic substitution. Therefore, electrophilic iodination using the potent methods described previously (e.g., NIS/CF₃SO₃H) would selectively introduce the iodine atom at the C4 position to yield the final product. acs.org

Metal-Catalyzed Coupling Reactions in the Context of Halogenated Nitrotoluenes

Halogenated nitrotoluenes, particularly those containing iodine, are valuable building blocks in organic synthesis, primarily due to their utility in metal-catalyzed cross-coupling reactions. wiley-vch.deeie.gr The carbon-iodine (C-I) bond in this compound is significantly more reactive than the carbon-fluorine (C-F) bond in typical palladium- or copper-catalyzed processes. rsc.org This difference in reactivity allows for selective functionalization at the C4 position.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (Ar-B(OH)₂) to form a C-C bond. rsc.org

Heck Coupling: Reaction with an alkene to form a substituted alkene. wiley-vch.de

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated arene. researchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The nitro group can sometimes interfere with catalytic cycles, but many modern catalyst systems exhibit high functional group tolerance. scilit.com Furthermore, recent advances in denitrative coupling offer pathways where the nitro group itself can be replaced, although this is less common than transformations involving the C-I bond. scilit.com

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Palladium (Pd) | C-C |

| Heck Coupling | Alkene | Palladium (Pd) | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C-C |

| Stille Coupling | R-Sn(Alkyl)₃ | Palladium (Pd) | C-C |

Mechanistic Investigations and Reactivity Studies of 3 Fluoro 4 Iodo 5 Nitrotoluene

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution is a cornerstone of arene chemistry, proceeding via the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The substituents already present on the ring profoundly affect both the rate of reaction (activation or deactivation) and the regioselectivity of the incoming electrophile (directing effects).

The directing effect of a substituent is determined by its ability to stabilize the sigma complex intermediate through inductive and resonance effects. In 3-fluoro-4-iodo-5-nitrotoluene, the four substituents present a classic case of competing influences. acs.org

Fluoro (-F) and Iodo (-I) Groups: Halogens are a unique class of substituents. wikipedia.org They are deactivating due to their strong electron-withdrawing inductive effect (-I), which lowers the electron density of the ring and slows the rate of EAS compared to benzene. epa.gov However, they are ortho, para-directors because their lone pairs can be donated to the ring via resonance (+M effect), which helps to stabilize the positive charge in the ortho and para sigma complexes. chemistrysteps.comstackexchange.com While fluorine's +M effect can significantly counteract its -I effect, making it only weakly deactivating, iodine's resonance donation is much weaker due to poorer orbital overlap between its 5p orbitals and carbon's 2p orbitals. chemistrysteps.com

Nitro (-NO₂) Group: The nitro group is a powerful deactivating group. epa.gov It strongly withdraws electron density from the ring through both a potent inductive effect (-I) and a resonance effect (-M). youtube.com This makes the ring significantly less nucleophilic and slows down EAS reactions considerably. The strong deactivation is particularly pronounced at the ortho and para positions, which bear partial positive charges due to resonance. Consequently, the nitro group is a strong meta-director. oup.com

Methyl (-CH₃) Group: The methyl group is an activating group that directs ortho, para. youtube.com It donates electron density primarily through an inductive effect (+I), stabilizing the carbocationic charge of the sigma complex, particularly when the charge is located on the carbon bearing the methyl group (as in ortho and para attack). stackexchange.com

Synergistic and Antagonistic Interactions:

In this compound, the directing effects are largely antagonistic. The methyl group at C1, the fluoro group at C3, and the iodo group at C4 are all ortho, para-directors. The nitro group at C5 is a meta-director. The positions available for substitution are C2 and C6.

Position C2: This position is ortho to the methyl group, ortho to the fluoro group, meta to the iodo group, and meta to the nitro group.

Position C6: This position is ortho to the methyl group, para to the fluoro group, ortho to the nitro group, and meta to the iodo group.

To predict the outcome, a hierarchy of substituent effects must be considered. The most powerful activating group generally controls the regioselectivity. acs.org In this molecule, the methyl group is the only activating substituent. The halogens and the nitro group are deactivating. Therefore, the methyl group would be the primary director, favoring substitution at its ortho positions (C2 and C6).

However, the powerful deactivating effect of the nitro group will significantly reduce the reactivity of the entire ring. The nitro group strongly disfavors substitution at its ortho position (C6). Conversely, it directs meta to itself, which includes position C2. The fluoro group, being an ortho, para-director, also directs towards C2 (ortho) and C6 (para). The iodo group directs ortho to C3 (blocked) and C5 (blocked) and para to C1 (blocked).

Considering these competing factors, substitution at position C2 is the most likely outcome. It is favored by being ortho to the activating methyl group, ortho to the fluoro group, and, importantly, meta to the strongly deactivating nitro group. Position C6 is disfavored due to being ortho to the nitro group, which is electronically very unfavorable. Steric hindrance from the adjacent fluoro group at C3 might also slightly disfavor attack at C2 compared to a less crowded position, but the electronic effects are expected to dominate.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Effect |

|---|---|---|---|---|

| -CH₃ | Donating (+I) | None | Activating | Ortho, Para |

| -F | Withdrawing (-I) | Donating (+M) | Weakly Deactivating | Ortho, Para |

| -I | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

| -NO₂ | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating | Meta |

The regioselectivity of an EAS reaction can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control. nih.gov

Kinetic Control: At lower temperatures, reactions are often irreversible, and the major product is the one that is formed fastest. wikipedia.org This "kinetic product" is derived from the transition state with the lowest activation energy. nih.gov In EAS, this usually corresponds to the attack at the most nucleophilic position, leading to the most stable sigma complex intermediate. For this compound, as discussed, this would likely be substitution at the C2 position.

Thermodynamic Control: At higher temperatures, the initial substitution may be reversible. Under these conditions, an equilibrium can be established, and the major product will be the most thermodynamically stable isomer. acs.org This "thermodynamic product" is not necessarily the one that forms the fastest. youtube.com Factors influencing product stability include steric interactions between adjacent bulky groups. For instance, if an electrophile were to substitute at C2, the resulting product would have three adjacent substituents (methyl, electrophile, fluoro), which could introduce steric strain. A different isomer, even if formed more slowly, might be more stable if it minimizes these steric repulsions. However, for many EAS reactions, such as nitration or halogenation, the reactions are effectively irreversible, and the products are kinetically controlled. Reversible reactions like sulfonation are more likely to exhibit thermodynamic control. chemistrysteps.com

Nucleophilic Aromatic Substitution (NAS) Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups and a suitable leaving group. wikipedia.org The SNAr mechanism is typically a two-step addition-elimination process.

The presence of the strongly electron-withdrawing nitro group makes the this compound ring highly susceptible to nucleophilic attack.

Activation by the Nitro Group: The nitro group activates the ring towards nucleophilic attack by withdrawing electron density, making the ring carbons more electrophilic. youtube.com Crucially, it stabilizes the negatively charged intermediate (a Meisenheimer complex) formed when the nucleophile adds to the ring. wikipedia.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. chemistrysteps.com In this compound, the nitro group is ortho to the iodine at C4 and meta to the fluorine at C3. This geometry strongly activates the C4 position for nucleophilic attack and substitution of the iodo group.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step temporarily breaks the aromaticity of the ring. stackexchange.com The departure of the leaving group is a subsequent, faster step. Consequently, the ability of the leaving group to depart is less important to the reaction rate than its effect on the electrophilicity of the carbon it is attached to. Highly electronegative groups make the attached carbon more positive and thus more susceptible to nucleophilic attack. This leads to an unusual trend in leaving group ability for halogens in SNAr reactions: F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend seen in SN1 and SN2 reactions, where bond strength is paramount and iodide is the best leaving group. stackexchange.com

For this compound, a nucleophile could potentially displace either the fluoride (B91410) or the iodide.

Displacement of Iodide (at C4): The C4 position is activated by the ortho nitro group. While iodide is an intrinsically good leaving group in other contexts, its lower electronegativity makes the C4 carbon less electrophilic than a fluorine-bearing carbon.

Displacement of Fluoride (at C3): The C3 position is only meta to the nitro group, meaning the stabilizing resonance effect for the Meisenheimer complex would be absent. youtube.com Although fluoride is the best leaving group in SNAr reactions due to its high electronegativity, the lack of ortho or para activation by the nitro group makes substitution at C3 highly unlikely.

Therefore, nucleophilic aromatic substitution on this molecule is overwhelmingly predicted to occur at the C4 position, with the displacement of the iodo group, due to the powerful activating effect of the adjacent nitro group.

| Halogen Leaving Group | Relative Reactivity in SNAr | Primary Reason |

|---|---|---|

| -F | Highest | High electronegativity activates the carbon for nucleophilic attack. |

| -Cl | Intermediate | Moderate electronegativity and polarizability. |

| -Br | Intermediate | Moderate electronegativity and polarizability. |

| -I | Lowest | Low electronegativity provides less activation for the rate-determining attack. |

While the addition-elimination pathway is common for SNAr, other mechanisms can operate, particularly with highly electron-deficient substrates like nitroaromatics. One such alternative involves single-electron transfer (SET). In a SET mechanism, an electron is transferred from the nucleophile to the nitroaromatic substrate, forming a radical anion. This radical anion can then react further, potentially leading to the substitution product through a radical chain mechanism (SRN1).

The reduction of nitroaromatic compounds via electron transfer is a well-established phenomenon. nih.gov Whether a reaction proceeds via the classical two-electron Meisenheimer complex pathway or a one-electron SET pathway can depend on the nature of the nucleophile, the substrate's reduction potential, and the reaction conditions. For many common nucleophiles, the SNAr pathway is dominant. However, with certain nucleophiles or under photochemical stimulation, SET pathways can become competitive or even the primary route for substitution. researchgate.net

Reactivity of the Methyl Side-Chain and Benzylic Functionalization

The methyl group attached to the aromatic ring is not merely a spectator group. Its C-H bonds at the benzylic position (the carbon directly attached to the ring) are weaker than those of a typical alkane and are susceptible to various reactions, particularly radical processes and oxidation. The presence of the electron-withdrawing nitro group can influence this reactivity.

Benzylic Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or an alcohol, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or nitric acid. chemistrysteps.comnih.gov The presence of at least one benzylic hydrogen is a requirement for this reaction. The electron-withdrawing nitro group makes the methyl group more susceptible to oxidation. oup.com For example, 4-nitrotoluene (B166481) can be oxidized to 4-nitrobenzoic acid. wikipedia.org This transformation is synthetically useful as it allows for the introduction of a carboxylic acid group in a position that might be difficult to achieve through direct electrophilic substitution, given that the carboxyl group is a deactivating, meta-director. chemistrysteps.com

Radical Reactions and Oxidative Transformations

The presence of an iodine substituent on the aromatic ring of this compound suggests a propensity for radical reactions. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to form an aryl radical. This reactive intermediate can then participate in a variety of radical chain reactions.

One potential radical reaction is reductive deiodination, where the iodine atom is replaced by a hydrogen atom. This transformation is typically achieved using a radical reducing agent such as tributyltin hydride (Bu₃SnH) or a silane (B1218182) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The propagation cycle would involve the abstraction of the iodine atom by a tributyltin radical to form the 3-fluoro-5-nitrotoluene-4-yl radical, which then abstracts a hydrogen atom from tributyltin hydride to yield the deiodinated product and a new tributyltin radical.

In the context of oxidative transformations, the aromatic ring of this compound is expected to be highly resistant to oxidation. The strong electron-withdrawing nature of the nitro group significantly deactivates the ring towards electrophilic attack, which is a common mechanism for the oxidation of aromatic compounds. The fluorine atom also contributes to this deactivation through its inductive electron-withdrawing effect.

It is also conceivable that under specific photochemical or electrochemical conditions, oxidative transformations involving the iodine atom could occur. For instance, oxidation of the iodo group could lead to the formation of hypervalent iodine species, which are versatile reagents in organic synthesis. However, the strong deactivating effect of the nitro group might hinder such transformations.

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound under various reaction conditions is largely dictated by the robustness of its functional groups. As a poly-substituted nitroaromatic compound, it is expected to be a relatively stable and persistent molecule. The aromatic ring is stabilized by resonance, and the substituents, particularly the nitro group, make it resistant to many common degradation pathways.

Degradation of this compound would likely require specific and potentially harsh reaction conditions to overcome its inherent stability. Several potential degradation pathways can be postulated based on the reactivity of its functional groups:

Reductive Degradation: The nitro group is susceptible to reduction under various conditions. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl) would likely reduce the nitro group to an amino group, forming 3-fluoro-4-iodo-5-aminotoluene. This transformation significantly alters the electronic properties of the molecule, making the aromatic ring more susceptible to subsequent reactions.

Nucleophilic Aromatic Substitution: Although the aromatic ring is electron-deficient, making it a candidate for nucleophilic aromatic substitution (SₙAr), the positions of the substituents are not optimally aligned for this reaction to occur readily. For an SₙAr reaction to be facile, the leaving group (in this case, iodide or fluoride) should be ortho or para to a strong electron-withdrawing group. In this compound, the iodine and fluorine atoms are meta to the nitro group, which provides less activation for nucleophilic attack. However, under forcing conditions with a strong nucleophile, substitution of the iodine or fluorine atom might be possible.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation could induce degradation. The C-I bond is the most likely point of initial cleavage due to its lower bond dissociation energy compared to the C-F, C-N, and C-C bonds. Homolytic cleavage of the C-I bond would generate an aryl radical, which could then undergo a variety of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of degradation products.

The following table summarizes the potential reactivity and degradation pathways of this compound under different reaction conditions:

| Reaction Condition | Potential Transformation/Degradation Pathway | Key Reactant(s)/Initiator(s) | Expected Major Product(s) |

| Radical Reduction | Reductive deiodination | Bu₃SnH, AIBN | 3-Fluoro-5-nitrotoluene (B1316701) |

| Oxidation | Oxidation of the methyl group | KMnO₄, H₂CrO₄ | 3-Fluoro-4-iodo-5-nitrobenzoic acid |

| Reduction | Reduction of the nitro group | H₂/Pd, Sn/HCl, Fe/HCl | 3-Fluoro-4-iodo-5-aminotoluene |

| Photolysis | Cleavage of the C-I bond | UV light | Complex mixture of radical-derived products |

It is important to note that these are predicted reaction pathways based on the general principles of organic chemistry and the known reactivity of similar compounds. Detailed experimental studies would be necessary to fully elucidate the mechanistic pathways and product distributions for the reactions of this compound.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and spatial arrangement of atoms in 3-Fluoro-4-iodo-5-nitrotoluene. By analyzing the spectra of various nuclei, the precise position of each substituent on the toluene (B28343) ring can be confirmed.

A comprehensive NMR analysis involves probing multiple active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two aromatic protons (H-2 and H-6) would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), influenced by the deshielding effects of the adjacent nitro and halogen groups. The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm). The coupling between the fluorine atom and the adjacent protons (H-2 and H-6) would result in characteristic splitting patterns, providing key information for assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the iodine (C-4) would be found at a relatively upfield position compared to the others due to the heavy atom effect. Conversely, the carbons attached to the electron-withdrawing fluorine (C-3) and nitro group (C-5) will be shifted downfield. The methyl carbon will appear at the most upfield position.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½), making ¹⁹F NMR an invaluable tool. wikipedia.orgnih.gov For this compound, a single resonance is expected. Its chemical shift provides information about the electronic environment around the fluorine atom. wikipedia.org Coupling with the nearby aromatic protons (H-2) would be observed, further confirming the substitution pattern.

¹²⁷I NMR Spectroscopy: Iodine-127 is an NMR-active nucleus, but it is a quadrupolar nucleus, which often results in very broad signals, making it less commonly used for routine structural elucidation compared to ¹H, ¹³C, or ¹⁹F NMR. The chemical shift would be sensitive to the electronic environment and the symmetry of the electric field around the iodine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₃ | 2.55 (s, 3H) | ~20 |

| C2-H | ~8.2 (d) | ~130 |

| C3-F | - | ~160 (d, ¹JC-F) |

| C4-I | - | ~95 |

| C5-NO₂ | - | ~150 |

Note: These are estimated values based on principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the aromatic protons H-2 and H-6 would confirm their spatial proximity (four bonds apart, meta-coupling). oregonstate.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2 to C-2 and H-6 to C-6) and the methyl protons to the methyl carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and the stability of the molecule and its fragments.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. The calculated exact mass for the molecular formula of this compound (C₇H₅FINO₂) is 280.9350 Da. The experimentally measured mass from an HRMS analysis should match this value very closely, thus confirming the elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information.

Key expected fragmentation pathways for this compound would include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion [M - 46]⁺.

Loss of Iodine: Cleavage of the C-I bond would result in a fragment ion [M - 127]⁺.

Loss of a Methyl Radical: Ejection of the methyl group would produce a [M - 15]⁺ ion.

Subsequent losses, such as the elimination of CO or other small neutral molecules, can also occur from these primary fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Identity of Fragment |

|---|---|

| 281 | [M]⁺ (Molecular Ion) |

| 266 | [M - CH₃]⁺ |

| 235 | [M - NO₂]⁺ |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would show strong and characteristic absorption bands for the nitro group, with symmetric and asymmetric stretching vibrations typically appearing around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. nih.gov The C-F bond stretching vibration would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C-I stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are usually strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretch of the nitro group is also typically strong and easily identifiable.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (Strong) |

| Asymmetric NO₂ Stretch | ~1530 (Strong) | ~1530 (Weak) |

| Symmetric NO₂ Stretch | ~1350 (Strong) | ~1350 (Strong) |

| C-F Stretch | ~1250 | ~1250 |

Characteristic Vibrational Modes of Nitro, Halogen, and Alkyl Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules like this compound. By identifying the characteristic vibrational frequencies of its constituent functional groups—nitro, halogen, and alkyl—it is possible to confirm the molecular structure and gain insights into the electronic environment of the aromatic ring. The vibrational modes are specific to the types of bonds and the atoms they connect, providing a unique molecular "fingerprint". wikipedia.org

Nitro Group (-NO₂) Vibrations

The nitro group is one of the most readily identifiable functional groups in infrared spectroscopy due to its strong and distinct absorption bands resulting from the stretching vibrations of the nitrogen-oxygen bonds. spectroscopyonline.com For aromatic nitro compounds, these vibrations are typically observed in specific regions of the spectrum.

Asymmetric NO₂ Stretch: This mode produces a strong absorption band generally found between 1550 cm⁻¹ and 1475 cm⁻¹. orgchemboulder.com The high polarity of the N-O bonds leads to a significant change in the dipole moment during this vibration, resulting in a characteristically intense peak. spectroscopyonline.com

Symmetric NO₂ Stretch: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically in the 1360-1290 cm⁻¹ range. orgchemboulder.comorgchemboulder.com The presence of this pair of intense bands is a reliable indicator of a nitro group. spectroscopyonline.com

Other NO₂ Modes: In addition to the prominent stretching vibrations, other modes such as a scissoring deformation can be observed at lower wavenumbers, often around 850 cm⁻¹. spectroscopyonline.com

The electronic interaction between the nitro group and the substituted benzene (B151609) ring can influence the exact position of these absorption bands. spectroscopyonline.com

Table 1: Characteristic Vibrational Modes of the Nitro Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric Stretch (ν_as) | 1550 - 1475 | Strong |

| Symmetric Stretch (ν_s) | 1360 - 1290 | Strong |

| Scissoring Bend (δ) | ~850 | Medium - Weak |

Halogen (C-F and C-I) Vibrations

The vibrational frequencies of carbon-halogen (C-X) bonds are highly dependent on the mass of the halogen atom. These stretching vibrations are typically found in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). libretexts.org

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration in aromatic compounds gives rise to a strong and distinct absorption band in the 1250-1020 cm⁻¹ region. The high electronegativity of fluorine and the strength of the C-F bond contribute to the intensity and characteristic position of this peak. In molecules with multiple fluorine atoms or complex interactions, coupling with other vibrations can occur. s-a-s.org

Carbon-Iodine (C-I) Stretch: Due to the large mass of the iodine atom, the C-I stretching frequency is much lower than that of other carbon-halogen bonds. uhcl.edu It typically appears in the far-infrared region, between 600 cm⁻¹ and 500 cm⁻¹. libretexts.org Identifying this band can sometimes be challenging due to its low frequency and potential overlap with other absorptions in the fingerprint region.

Table 2: Characteristic Vibrational Modes of Halogen Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-F Stretch | 1250 - 1020 | Strong |

| Aromatic C-I Stretch | 600 - 500 | Medium - Strong |

Alkyl (-CH₃) Group Vibrations

The methyl group attached to the toluene ring also exhibits characteristic vibrational modes, primarily associated with C-H stretching and bending.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl group are typically observed in the 3000-2850 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iq These include both asymmetric and symmetric stretching modes. These bands are distinct from the aromatic C-H stretches, which occur at slightly higher frequencies, generally above 3000 cm⁻¹. orgchemboulder.comvscht.cz

C-H Bending: The methyl group also undergoes bending or deformation vibrations. An asymmetric deformation mode appears in the 1470-1450 cm⁻¹ range, while a symmetric deformation, often referred to as the "umbrella" mode, is found between 1380-1370 cm⁻¹. spectroscopyonline.comlibretexts.org However, the intense symmetric stretching peak of the nitro group can sometimes obscure the methyl umbrella mode. spectroscopyonline.com

Table 3: Characteristic Vibrational Modes of the Alkyl (Methyl) Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C-H Stretch | ~2960 | Medium - Strong |

| Symmetric C-H Stretch | ~2870 | Medium |

| Asymmetric C-H Bend (Scissoring) | 1470 - 1450 | Medium |

| Symmetric C-H Bend (Umbrella) | 1380 - 1370 | Medium |

Computational and Theoretical Chemistry of 3 Fluoro 4 Iodo 5 Nitrotoluene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-fluoro-4-iodo-5-nitrotoluene. These methods allow for the determination of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for calculating the ground state properties of molecules like this compound. DFT studies can predict various properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Table 1: Representative DFT-Calculated Ground State Properties for a Substituted Nitrotoluene This table presents hypothetical data based on typical DFT calculation results for similar aromatic nitro compounds to illustrate the expected outcomes for this compound.

| Property | Calculated Value |

| Total Energy | -XXX.XXXX Hartree |

| Dipole Moment | X.XX Debye |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Lengths | ~1.22 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are crucial for analyzing the electronic excited states of a molecule, which govern its spectroscopic properties. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction (CI) can be used to predict the electronic absorption spectra of this compound.

Such analyses would reveal the energies of the lowest singlet and triplet excited states, the oscillator strengths of electronic transitions, and the nature of the orbitals involved in these excitations. For instance, in related nitroaromatic compounds, electronic transitions often involve the promotion of an electron from a π orbital on the benzene (B151609) ring to a π* orbital localized on the nitro group.

Prediction of Reactivity and Regioselectivity through Molecular Descriptors

Molecular descriptors derived from quantum chemical calculations are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. These descriptors provide a quantitative measure of the local and global electronic properties of a molecule.

Frontier Molecular Orbital (FMO) Theory and Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound would indicate its ability to act as an electron donor or acceptor.

A low HOMO-LUMO energy gap is generally associated with high chemical reactivity. Local reactivity descriptors, such as the Fukui function, can be derived from the HOMO and LUMO to predict the most probable sites for nucleophilic and electrophilic attack. For this compound, these descriptors would help in identifying which of the aromatic carbons or the nitro group is more susceptible to reaction. For instance, in a study of 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene, the calculated HOMO and LUMO energies showed that charge transfer had occurred within the molecules. sigmaaldrich.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitrotoluene This table provides example data based on calculations for similar compounds to demonstrate the type of information gained from FMO analysis of this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -Y.YY |

| HOMO-LUMO Gap | Z.ZZ |

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution in a molecule. These maps are generated by calculating the electrostatic potential on the electron density surface. The ESP map of this compound would show regions of negative potential (in red) and positive potential (in blue).

Regions of negative potential are indicative of electron-rich areas and are likely sites for electrophilic attack, while regions of positive potential are electron-poor and susceptible to nucleophilic attack. The highly electronegative oxygen atoms of the nitro group and the fluorine atom would be expected to create regions of significant negative potential. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide quantitative values for the partial atomic charges on each atom, further detailing the charge distribution within the molecule.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energetic profiles of chemical reactions. For this compound, this could involve studying its decomposition pathways or its reactions with other chemical species. Theoretical studies on nitrotoluene isomers have investigated their initial reaction kinetics and mechanisms, revealing pathways such as C-NO2 homolysis and isomerization. polyu.edu.hk

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Computational methods can be used to locate and characterize the geometry and vibrational frequencies of transition states. This information is invaluable for understanding the kinetics and mechanism of a reaction at a molecular level. While specific reaction mechanism studies for this compound are not documented, the established computational methodologies for similar compounds provide a clear framework for how such investigations would be conducted.

Computational Elucidation of Electrophilic and Nucleophilic Attack Pathways

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the reactive behavior of this compound. By calculating the distribution of electron density and the energies of molecular orbitals, researchers can identify the most probable sites for both electrophilic and nucleophilic attacks.

Key to this analysis are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, thus suggesting likely sites for electrophilic attack. Conversely, the LUMO energy points to the molecule's capacity to accept electrons, highlighting regions susceptible to nucleophilic attack. For this compound, the strong electron-withdrawing nature of the nitro and fluoro groups, combined with the presence of the bulky iodo group, creates a complex electronic landscape.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red or yellow) are electron-rich and thus prone to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would be expected to show a significant positive potential around the nitro group and the carbon atoms attached to the electronegative fluorine and iodine, indicating these as likely sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and Electrostatic Potential Data for this compound (Illustrative)

| Parameter | Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 6.4 eV | Reflects the molecule's chemical reactivity and stability. |

| Max Positive ESP | +45 kcal/mol | Likely site for nucleophilic attack (near the nitro group). |

| Min Negative ESP | -15 kcal/mol | Likely site for electrophilic attack (on the aromatic ring). |

Note: The data in this table is illustrative and representative of values obtained for similar nitroaromatic compounds through DFT calculations.

Solvent Effects and Catalysis in Silico

The chemical reactivity of this compound can be significantly influenced by the surrounding solvent and the presence of catalysts. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these environmental effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products.

For reactions involving polar molecules like this compound, polar solvents are generally found to enhance reaction rates by stabilizing charged intermediates and transition states. In silico studies can quantify these effects, providing predictions of reaction kinetics in various solvents. Similarly, the role of catalysts can be investigated by modeling the catalyst-substrate interactions and calculating the modified reaction energy profiles. This can reveal how a catalyst lowers the activation energy barrier, thereby accelerating the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other and with solvent molecules in the condensed phase. These simulations can elucidate the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the macroscopic properties of the compound.

Derivatization Chemistry and Advanced Synthetic Utility of 3 Fluoro 4 Iodo 5 Nitrotoluene

Transformations of the Nitro Group for Diverse Applications

The nitro group in 3-fluoro-4-iodo-5-nitrotoluene is a key functional handle that can be readily converted into other functionalities, significantly broadening its synthetic utility.

Reduction to Amino Derivatives and Subsequent Reactions

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, opening up a plethora of subsequent derivatization possibilities. beilstein-journals.org This conversion is typically achieved with high efficiency using various reducing agents. A common method involves catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) in the presence of hydrogen gas. guidechem.com Other metal-based reducing systems, such as tin(II) chloride in hydrochloric acid or iron in acetic acid, are also effective. More recently, metal-free reduction methods have been developed, utilizing reagents like trichlorosilane (B8805176) in the presence of a tertiary amine, offering a milder and often more chemoselective alternative. beilstein-journals.orgorganic-chemistry.org

The resulting amino derivative, 3-fluoro-4-iodo-5-methylaniline, is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules. The newly formed amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents.

A notable application of this amino derivative is in the synthesis of 2-fluoro-4-methylbromobenzene. This is achieved by first reducing the nitro group of 3-fluoro-4-nitrotoluene (B108573) to yield 2-fluoro-4-methylaniline. guidechem.com The aniline (B41778) is then diazotized and subsequently treated with copper(I) bromide to install the bromo group. guidechem.com

Alternative Transformations (e.g., Diazotization, Oxidation)

While reduction is the most common transformation, the nitro group can participate in other reactions. Direct diazotization of aromatic nitro compounds is not a standard procedure; however, the amino derivatives obtained from their reduction are readily diazotized. guidechem.com This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. guidechem.com The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups, including halogens (F, Cl, Br, I), cyano, hydroxyl, and others, through reactions like the Sandmeyer, Schiemann, and Gattermann reactions.

Functionalization via Halogen Atoms: Iodine and Fluorine

The presence of two different halogen atoms, iodine and fluorine, on the aromatic ring of this compound allows for selective functionalization through various modern cross-coupling and metal-halogen exchange reactions. The significant difference in reactivity between the C-I and C-F bonds, with the former being much more susceptible to oxidative addition to transition metal catalysts, enables highly regioselective transformations.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netmdpi.comdntb.gov.ua The high reactivity of the C-I bond in this compound makes it an excellent substrate for these reactions, while the C-F bond typically remains intact under standard conditions.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgtcichemicals.com This method is widely used for the formation of biaryl structures and is known for its mild reaction conditions and the commercial availability and stability of the organoboron reagents. organic-chemistry.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org It is a versatile reaction with a broad substrate scope and is tolerant of a wide range of functional groups. wikipedia.orglibretexts.org However, the toxicity of the organotin compounds is a significant drawback. organic-chemistry.org

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is a valuable method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes. wikipedia.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Stille | Organotin (e.g., R-SnBu₃) | Pd catalyst | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

Metal-Halogen Exchange and Organometallic Reagent Formation

The C-I bond in this compound can undergo metal-halogen exchange, a reaction that converts the organic halide into an organometallic species. wikipedia.org This is typically achieved by treatment with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. wikipedia.orgprinceton.eduharvard.edu The rate of exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. princeton.edu

The resulting organolithium or organomagnesium (Grignard) reagent is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the position of the original iodine atom. This two-step sequence provides a powerful method for the synthesis of a diverse range of derivatives.

Modifications at the Methyl Group for Extended Carbon Skeletons

While the primary reactivity of this compound is centered on the nitro and iodo groups, the methyl group can also be functionalized, although this typically requires more forcing conditions. Radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator, can introduce a halogen atom onto the methyl group, forming a benzylic halide. This benzylic halide is then a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functionalities and the extension of the carbon skeleton.

For example, the resulting benzylic bromide can be reacted with cyanide to form a nitrile, which can then be hydrolyzed to a carboxylic acid or reduced to an amine. Alternatively, it can be used in Wittig-type reactions or as a substrate for further cross-coupling reactions to build more complex carbon frameworks.

Benzylic Functionalization and Side-Chain Elongation

The methyl group of this compound is activated by the electron-withdrawing nitro group, rendering it susceptible to a variety of benzylic functionalization reactions. These reactions are pivotal for introducing new functionalities and elongating the side chain, thereby expanding the molecular complexity.

A primary method for benzylic functionalization is free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN. This reaction selectively introduces a bromine atom at the benzylic position, yielding 3-fluoro-4-iodo-5-nitrobenzyl bromide. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution and side-chain elongation reactions.

Table 1: Representative Benzylic Bromination of Substituted Nitrotoluenes

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrotoluene (B166481) | NBS, Benzoyl Peroxide, CCl₄, reflux | 4-Nitrobenzyl bromide | ~80% |

The resulting 3-fluoro-4-iodo-5-nitrobenzyl bromide can be readily converted into a phosphonium (B103445) salt by treatment with triphenylphosphine. This phosphonium salt is a key precursor for the Wittig reaction , a powerful method for alkene synthesis. wpmucdn.com Deprotonation of the phosphonium salt with a strong base generates a phosphorus ylide, which then reacts with aldehydes or ketones to form a new carbon-carbon double bond, effectively elongating the side chain. This strategy is widely employed for the synthesis of stilbene (B7821643) derivatives.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers a popular alternative to the Wittig reaction, often providing better stereoselectivity (typically favoring the E-alkene) and easier purification. wikipedia.orgalfa-chemistry.com In this approach, 3-fluoro-4-iodo-5-nitrobenzyl bromide is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to form a benzylphosphonate ester. Deprotonation of this phosphonate (B1237965) with a suitable base generates a stabilized carbanion that reacts with carbonyl compounds to afford alkenes.

Table 2: Side-Chain Elongation via Wittig and Horner-Wadsworth-Emmons Reactions

| Entry | Reaction | Benzylic Intermediate | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Wittig | 4-Nitrobenzyltriphenylphosphonium bromide | Benzaldehyde | 4-Nitrostilbene | >90% |

These olefination reactions demonstrate the utility of benzylic functionalization for constructing molecules with extended conjugation, which are of interest in materials science and as intermediates for more complex targets.

Synthesis of Complex Heterocyclic Systems and Polyfunctional Molecules

The diverse functionalities of this compound provide a rich platform for the synthesis of a wide array of complex heterocyclic systems and polyfunctional molecules. The strategic manipulation of the nitro and iodo groups is key to these transformations.

Synthesis of Quinolines:

The Skraup synthesis and its modifications are classic methods for constructing the quinoline (B57606) ring system. pharmaguideline.comorganicreactions.orgwikipedia.org This reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the application of this compound, the nitro group would first be reduced to an amine, yielding 3-fluoro-4-iodo-5-aminotoluene. This aniline derivative can then undergo the Skraup reaction to produce a highly substituted quinoline.

Another powerful method is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netnih.govnih.govalfa-chemistry.com To utilize this method, the methyl group of this compound would first need to be oxidized to an aldehyde, followed by the reduction of the nitro group to an amine. The resulting 2-amino-4-fluoro-5-iodobenzaldehyde can then be reacted with various ketones or β-ketoesters to afford a range of polysubstituted quinolines.

Table 3: Representative Quinoline Syntheses

| Entry | Method | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Skraup | Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline |

Synthesis of Benzimidazoles:

Benzimidazoles, another important class of heterocycles, can be synthesized from this compound by first introducing a second amino group. This can be achieved by nitration of the parent compound at the position ortho to the existing nitro group, followed by reduction of both nitro groups to diamine. This resulting 1,2-diamino-3-fluoro-4-iodo-5-methylbenzene can then be cyclized with various reagents such as aldehydes, carboxylic acids, or their derivatives to form the benzimidazole (B57391) ring. A common method involves the condensation of the diamine with an aldehyde in the presence of an oxidizing agent. mdpi.comnih.govscholarsresearchlibrary.com

Table 4: Representative Benzimidazole Syntheses

| Entry | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 1,2-Phenylenediamine | Benzaldehyde, oxidizing agent | 2-Phenylbenzimidazole |

Palladium-Catalyzed Cross-Coupling Reactions:

The iodo substituent on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. organic-chemistry.orgharvard.edulibretexts.org this compound can be coupled with various aryl- or vinylboronic acids or their esters to introduce new aryl or vinyl groups at the 4-position.

The Sonogashira coupling provides a powerful route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orglibretexts.org This reaction would allow for the introduction of an alkynyl group at the 4-position of the this compound scaffold.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This provides another avenue for the introduction of alkenyl substituents at the iodo-bearing position.

These cross-coupling reactions can be performed on the initial substrate or on more advanced intermediates, offering a high degree of flexibility in the synthesis of complex polyfunctional molecules.

Table 5: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura | Aryl iodide | Phenylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| 2 | Sonogashira | Aryl iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, base | Diarylacetylene |

Future Perspectives and Unaddressed Research Avenues

Development of Sustainable and Atom-Economical Synthetic Protocols

The pursuit of green chemistry principles is a paramount goal in contemporary chemical synthesis. For a polysubstituted aromatic compound like 3-Fluoro-4-iodo-5-nitrotoluene, developing sustainable and atom-economical synthetic routes is a key research avenue. Traditional methods for synthesizing such molecules often involve multiple steps with harsh reagents, leading to significant waste generation.

Atom economy, a concept developed to measure the efficiency of a chemical reaction, focuses on maximizing the incorporation of reactant atoms into the final desired product. jocpr.com Future research will likely focus on developing synthetic strategies that move away from classical, less efficient reactions towards more streamlined and environmentally benign processes. This includes minimizing the use of stoichiometric reagents and favoring catalytic approaches.

Key research objectives in this area include:

Direct C-H Functionalization: Instead of pre-functionalizing the aromatic ring, direct C-H activation and subsequent functionalization offer a highly atom-economical pathway to introduce groups like nitro or halogen moieties. nih.gov This approach reduces the number of synthetic steps, thereby minimizing waste and resource consumption.

Redox-Economical Transformations: Designing synthetic routes that avoid unnecessary oxidation state manipulations can significantly improve efficiency. rsc.org For instance, developing methods for the direct introduction of the nitro group without harsh oxidizing agents is a significant goal.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently atom-economical. mdpi.com Designing a convergent MCR strategy for a target like this compound would represent a major advancement in synthetic efficiency.

| Metric | Traditional Synthesis (Hypothetical) | Atom-Economical Synthesis (Future Goal) | Description |

|---|---|---|---|

| Number of Steps | High (4-6 steps) | Low (1-2 steps) | Reducing steps minimizes resource use and waste generation. |

| Atom Economy | Low (<40%) | High (>80%) | Measures the percentage of reactant atoms incorporated into the final product. jocpr.com |